

Application of Montelukast Nitrile in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: Montelukast nitrile

Cat. No.: B032453

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Introduction

Montelukast nitrile, chemically known as 1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetonitrile, is a pivotal intermediate in the synthesis of Montelukast.^[1] Montelukast is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist widely prescribed for the treatment of asthma and allergic rhinitis.^{[2][3]} The nitrile group serves as a precursor to the carboxylic acid moiety in the final Montelukast molecule. This document provides detailed application notes, experimental protocols, and visual diagrams related to the use of **Montelukast nitrile** in medicinal chemistry.

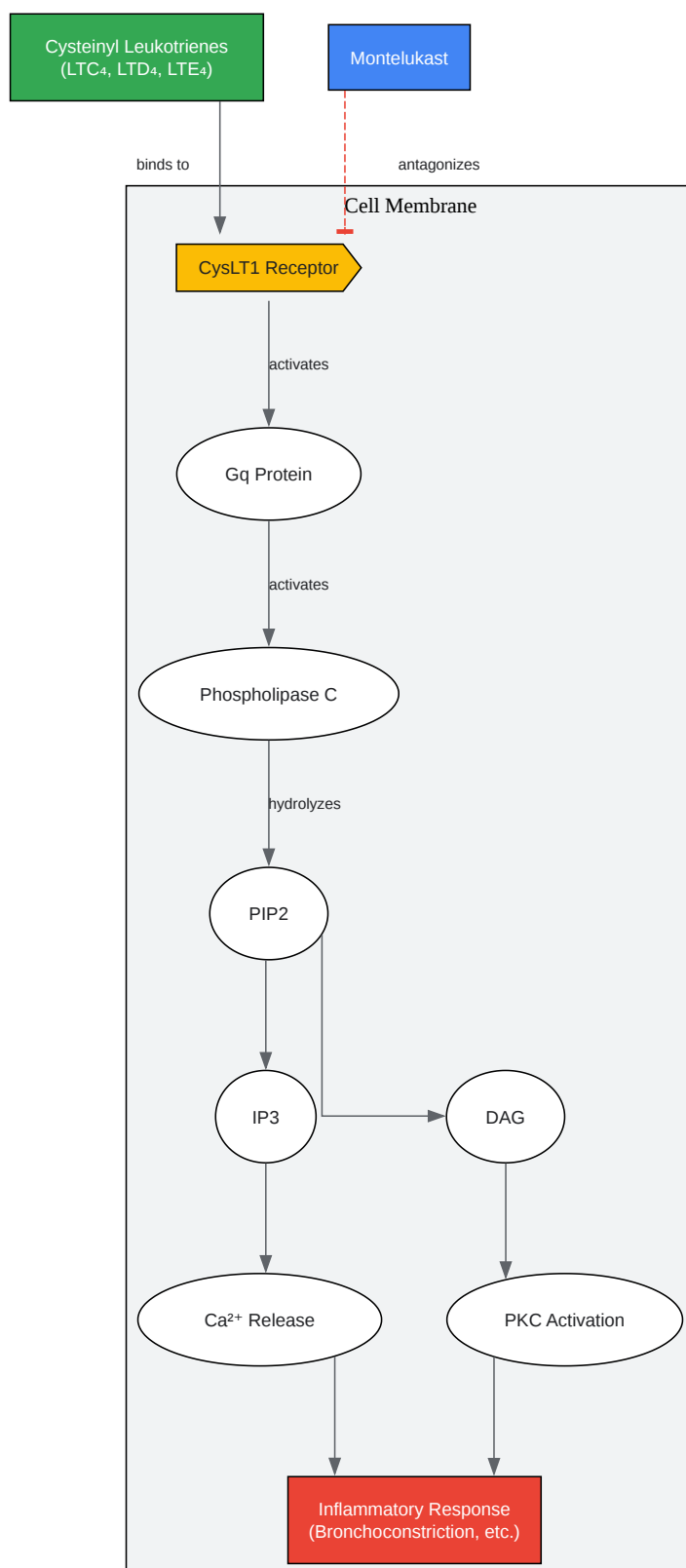
Data Presentation

Table 1: Synthesis and Purity of Montelukast and Intermediates

Intermediate/Product	Synthesis Step	Typical Yield (%)	Purity (%)	Analytical Method	Reference
Diol Intermediate	Hydrogenation of corresponding enone	86	99.6 (ee)	Not Specified	[4]
Montelukast Nitrile	Conversion from a mesylated diol intermediate	Not explicitly stated in reviewed literature	>95	HPLC	[1]
Montelukast Dicyclohexylamine Salt	Coupling of thiol intermediate with mesylate, followed by salt formation	Not explicitly stated in reviewed literature	>99.5	Not Specified	[4]
Montelukast Sodium	Neutralization of DCHA salt	72 (of crude acid purification)	98.7	HPLC	[5]

Signaling Pathway of Montelukast

Montelukast exerts its therapeutic effect by inhibiting the binding of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) to the CysLT1 receptor. This action blocks the downstream signaling cascade that leads to bronchoconstriction, inflammation, and mucus production in the airways.



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Montelukast's mechanism of action.

Experimental Protocols

Protocol 1: Synthesis of Montelukast Nitrile from Diol Intermediate

This protocol describes a common method for synthesizing **Montelukast nitrile** from a diol intermediate, which involves the selective activation of one hydroxyl group followed by nucleophilic substitution with a cyanide source.

Materials:

- Diol intermediate (2-(2-(3-(S)-(3-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol)
- Thionyl chloride
- Diisopropylethylamine (DIPEA)
- Sodium cyanide (NaCN)
- Sodium iodide (NaI)
- Anhydrous solvent (e.g., Toluene, THF)
- Quenching solution (e.g., saturated aqueous sodium bicarbonate)
- Drying agent (e.g., anhydrous sodium sulfate)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Dissolve the diol intermediate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.

- Slowly add diisopropylethylamine to the solution.
- Add thionyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the formation of the cyclic sulfite intermediate is complete, add sodium cyanide and a catalytic amount of sodium iodide to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
- Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure to obtain the crude **Montelukast nitrile**.
- Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
- Collect the fractions containing the pure **Montelukast nitrile** and concentrate the solvent to yield the final product.
- Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC).

Protocol 2: Synthesis of Montelukast from Montelukast Nitrile

This protocol outlines the conversion of **Montelukast nitrile** to Montelukast, which involves the hydrolysis of the nitrile to a carboxylic acid and subsequent formation of the sodium salt.

Materials:

- **Montelukast nitrile**

- Sodium hydroxide (NaOH)
- Solvent system (e.g., biphasic medium of toluene and water)
- Acid for neutralization (e.g., acetic acid)
- Dicyclohexylamine (DCHA)
- Sodium hydroxide or sodium methoxide for salt formation
- Solvents for crystallization and purification (e.g., ethyl acetate, hexane, acetonitrile)

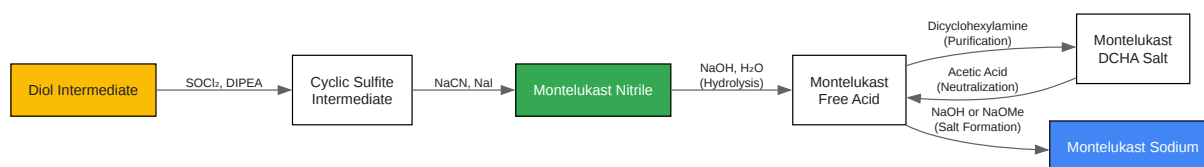
Procedure:

- Dissolve **Montelukast nitrile** in a suitable solvent such as toluene.
- Add an aqueous solution of sodium hydroxide.
- Heat the biphasic mixture to reflux and stir vigorously until the hydrolysis of the nitrile to the carboxylic acid is complete (monitor by TLC or HPLC).
- Cool the reaction mixture to room temperature and separate the aqueous layer.
- Wash the organic layer with water.
- Acidify the combined aqueous layers with a suitable acid like acetic acid to precipitate the free acid of Montelukast.
- Extract the Montelukast free acid into an organic solvent like ethyl acetate.
- Wash the organic layer with brine and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent to obtain the crude Montelukast free acid.
- For purification, dissolve the crude acid in ethyl acetate and add dicyclohexylamine to form the DCHA salt.
- Isolate the crystalline DCHA salt by filtration and wash with a non-polar solvent like hexane.

- Neutralize the purified DCHA salt with acetic acid in a mixture of toluene and water.
- Separate the organic layer containing the pure Montelukast free acid.
- To obtain the sodium salt, treat the solution of the free acid with a solution of sodium hydroxide in ethanol or sodium methoxide in methanol.
- Concentrate the solution and crystallize the Montelukast sodium from a suitable solvent like acetonitrile.
- Filter the crystalline product, wash with a cold solvent, and dry under vacuum to obtain pure Montelukast sodium.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Montelukast, highlighting the role of **Montelukast nitrile** as a crucial intermediate.



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Synthetic workflow for Montelukast.

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